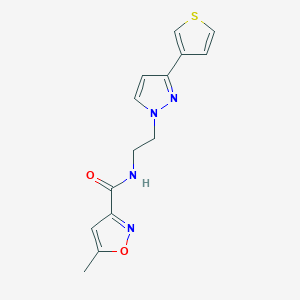

![molecular formula C10H8N2O4S B2420204 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid CAS No. 1008673-64-0](/img/structure/B2420204.png)

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

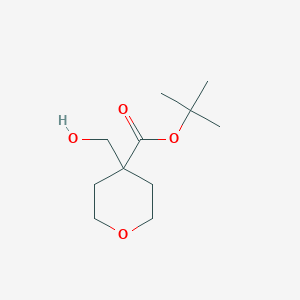

“2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid” is a unique chemical compound with the empirical formula C10H8N2O4S . It is a derivative of thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopic techniques such as Fourier transform infrared spectroscopy, 1H-nuclear magnetic resonance, and elemental (C, H, N) analysis .Scientific Research Applications

4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate

- The study elaborates on the molecular structure of a compound closely related to 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid, showcasing an almost planar 5-benzylidene-thiazolidine moiety. This structural understanding is crucial for its applications in scientific research, especially in understanding the molecular interactions and crystal packing influenced by phenol–carboxy hydrogen bonds and π–π stacking interactions (P. Kosma et al., 2012).

Antibacterial Agents Synthesis

Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[indoline-3, 2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives

- This research focuses on synthesizing novel derivatives involving 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid, emphasizing their potential as antibacterial agents. The study also discusses various synthesis techniques and the resultant bacteriological activities against diverse microorganisms (Mayuri A. Borad et al., 2015).

Antioxidant and Anti-inflammatory Compounds

Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds

- The compounds in this research showcase antioxidant and anti-inflammatory activities, indicating the potential use of 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid derivatives in therapeutic applications. The study provides a comprehensive analysis of the compound's efficacy across various assays, highlighting their potential in biomedical research (Satish Koppireddi et al., 2013).

Antimicrobial and Antifungal Activity

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives

- This study explores the antimicrobial and antifungal activities of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives. It highlights the compound's effectiveness against various bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Crystallographic Studies and Physicochemical Properties

Heterocyclic tautomerism: reassignment of two crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives

- This research reevaluates the crystal structures of compounds related to 2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid, providing insights into their tautomerism and physicochemical properties. It underscores the importance of accurate structural determination in understanding the compound's functionalities and potential applications (A. Gzella et al., 2014).

Future Directions

Thiazolidine-2,4-diones and their derivatives have shown potential in various areas of research, including as antifungal agents . Further study on the mechanism of action and potential applications of “2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid” could be a promising direction for future research.

properties

IUPAC Name |

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-4-2-1-3-5(6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTCTUOHTJTVCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)

![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)

![N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2420132.png)

![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)

![6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2420141.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2420143.png)